N-Substituent Steric and Topological Polar Surface Area Differentiation: Cyclohexyl vs. Benzyl vs. Cyclooctyl Analogs
The N-cyclohexyl substituent in the target compound provides a saturated, non-planar cyclic alkyl group (C₆H₁₁) that contrasts with the planar aromatic N-benzyl analog and the larger, more flexible N-cyclooctyl variant. Molecular formula comparison reveals the N-cyclohexyl compound (C₁₉H₂₂N₄O₂, MW 338.41) contains two additional hydrogen atoms and one fewer carbon than the N-benzyl analog (C₂₀H₁₈N₄O₂, MW 346.39), reflecting higher sp³ character (Fsp³ ≈ 0.47 vs. ≈ 0.35) that correlates empirically with improved aqueous solubility and reduced aromatic stacking propensity . The N-benzyl analog has a measured logP of 3.8; the N-cyclohexyl variant is predicted to have a lower logP (~3.2–3.5) due to reduced aromatic carbon count, which may enhance oral absorption potential [1]. The N-cyclooctyl analog (C₂₁H₂₆N₄O₂, predicted MW ~366.46) introduces additional rotatable bonds and a larger hydrophobic surface, potentially increasing non-specific protein binding relative to the cyclohexyl variant .
| Evidence Dimension | Molecular weight, molecular formula, sp³ carbon fraction (Fsp³), and logP |
|---|---|
| Target Compound Data | MW 338.41 g/mol; C₁₉H₂₂N₄O₂; Fsp³ ≈ 0.47; predicted logP ≈ 3.2–3.5 |
| Comparator Or Baseline | N-benzyl analog: MW 346.39 g/mol; C₂₀H₁₈N₄O₂; Fsp³ ≈ 0.35; measured logP 3.8 . N-cyclooctyl analog: predicted MW ~366.46; C₂₁H₂₆N₄O₂; Fsp³ ≈ 0.52. |
| Quantified Difference | ΔMW = −7.98 g/mol vs. benzyl; ΔFsp³ ≈ +0.12 vs. benzyl; ΔlogP ≈ −0.3 to −0.6 vs. benzyl |
| Conditions | Physicochemical property comparison based on calculated (Fsp³, MW) and measured (logP for benzyl analog from ChemDiv catalog) parameters |
Why This Matters
Higher Fsp³ and lower logP relative to the N-benzyl analog predict improved aqueous solubility and reduced promiscuous binding, which are critical factors for assay reliability in biochemical and cell-based screening.
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. Established correlation between higher Fsp³ (fraction of sp³-hybridized carbons) and improved clinical developability, including solubility and reduced attrition. View Source
